1H-Imidazole, 1-(dimethoxymethyl)-

Übersicht

Beschreibung

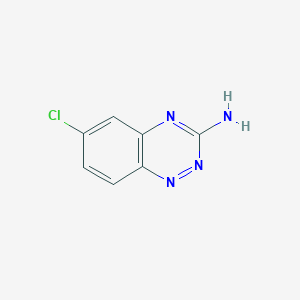

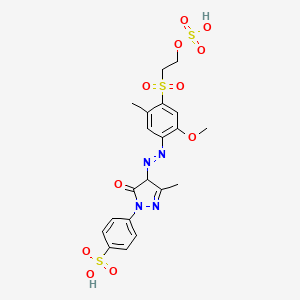

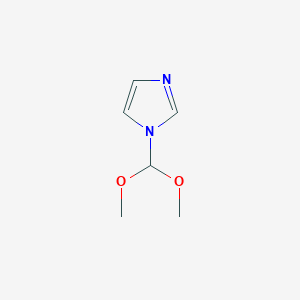

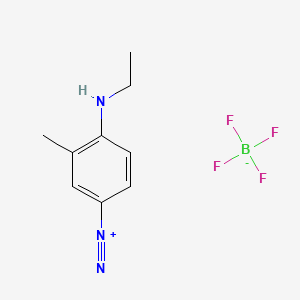

1H-Imidazole, 1-(dimethoxymethyl)- is a compound that belongs to the class of imidazoles, which are nitrogen-containing aromatic heterocycles . It consists of an imidazole ring with a dimethoxymethyl group attached to the carbon at position 1 .

Synthesis Analysis

Imidazole synthesis involves various methods. One of the methods includes starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .Wissenschaftliche Forschungsanwendungen

Formation in Nonenzymatic Browning Reactions

1H-Imidazole derivatives, like 1,3-Bis(carboxymethyl)imidazole, have been identified in nonenzymatic browning reactions. These reactions involve amino acids and α-dicarbonyl compounds, suggesting the role of imidazoles in food chemistry and potentially in natural systems as well (Veĺišek et al., 1989).

Reactivity and Spectroscopic Characterization

Imidazole derivatives have been synthesized and characterized using spectroscopic methods and computational studies. This research explores their reactivity properties, including molecular electrostatic potential and bond dissociation energy, which are significant in understanding their chemical behavior (Hossain et al., 2018).

Insertion Reaction Studies

Studies on the reaction of dimethoxycarbene with imidazole-2(3H)-thiones highlight the formation of 3-(dimethoxymethyl)imidazole-2(3H)-thiones. These findings contribute to the understanding of chemical synthesis processes involving imidazoles (Mlostoń & Heimgartner, 2010).

Synthesis and Characterization

Research on the synthesis of various imidazole compounds, like 1-(2,6-Dimethyl-4-bromophenyl)imidazole, contributes to the broader knowledge of chemical synthesis and characterization of imidazole derivatives (Zhou Zhong-gao, 2011).

Luminescence Sensing Applications

Imidazole derivatives have been utilized in the synthesis of lanthanide metal-organic frameworks, which show potential in fluorescence sensing. This application is significant in the field of chemical sensors and materials science (Shi et al., 2015).

Hydrogen-Bonding Networks in Electronics

1H-Imidazole’s ability to form hydrogen-bonding networks has been explored in scanning tunneling microscopy-break junction experiments. This property is relevant in the development of dynamic junctions based on supramolecular interactions, useful in electronics and materials science (Wu et al., 2019).

Anticancer Chemotherapy Applications

Some imidazole-containing complexes, like NAMI-A and indazolium compounds, have shown promise in anticancer chemotherapy. Their stability, reactivity toward proteins, and cytotoxicity provide valuable insights for medical applications (Groessl et al., 2007).

Petroleum-Collecting and Dispersing Agents

Imidazole-containing polymers and surfactants have been developed for use as petroleum-collecting and dispersing agents. These compounds' surface-active properties and activities against microbes demonstrate their potential in environmental applications (Tantawy et al., 2017).

Eigenschaften

IUPAC Name |

1-(dimethoxymethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-6(10-2)8-4-3-7-5-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRJAUWSHFBOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(N1C=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458245 | |

| Record name | 1H-Imidazole, 1-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61278-82-8 | |

| Record name | 1H-Imidazole, 1-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylic acid](/img/structure/B3054520.png)

![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)